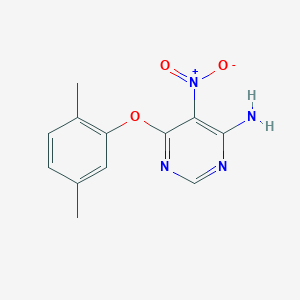

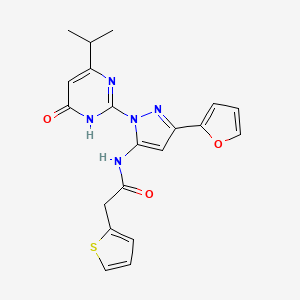

6-(2,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(2,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine, also known as DMNPY, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, agricultural science, and material science. DMNPY is a pyrimidine derivative that has a nitro group and a phenoxy group attached to its structure, making it a unique compound with various properties.

科学的研究の応用

Hydrogen Bonding and Crystal Structures

Research into nitropyrimidine analogues, such as 2-amino-4,6-dimethoxy-5-nitropyrimidine, has revealed how these molecules can form hydrogen-bonded sheets and exhibit pi-stacking interactions, contributing to our understanding of molecular assembly and the design of molecular electronic devices. This knowledge can aid in the development of new materials with tailored properties (Glidewell et al., 2003).

Catalytic Oxidation

The study of catalyzed oxidation of amines, including primary and secondary amines, with hydrogen peroxide, opens avenues for the synthesis of nitrones, oximes, and azoxy compounds from amine substrates. Such reactions are crucial for creating intermediates used in various industrial and pharmaceutical applications (Yamazaki, 1997).

Molecular Electronics

Compounds containing nitroamine groups have demonstrated significant potential in molecular electronics. For example, molecules with a nitroamine redox center have been used in electronic devices to achieve negative differential resistance and high on-off peak-to-valley ratios, indicating potential applications in developing new electronic devices (Chen et al., 1999).

Directed Evolution for Catalytic Efficiency

The directed evolution of enzymes to enhance their catalytic efficiency towards nitrogen heterocycle substrates demonstrates the potential for biosynthesizing azoxy compounds, including those derived from aminopyrimidine compounds. This approach could be significant for producing industrially relevant compounds through biotechnological means (Xu et al., 2022).

特性

IUPAC Name |

6-(2,5-dimethylphenoxy)-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c1-7-3-4-8(2)9(5-7)19-12-10(16(17)18)11(13)14-6-15-12/h3-6H,1-2H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHBPHWBJAFIJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

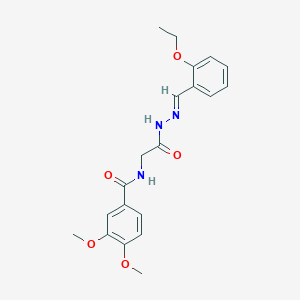

![N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2710616.png)

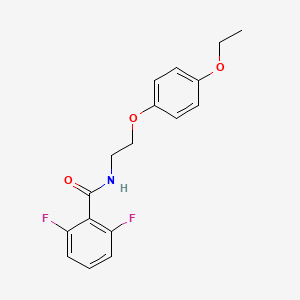

![4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2710618.png)

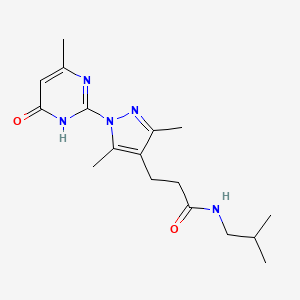

![[4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl](4-methylphenyl)methanone](/img/structure/B2710622.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2710625.png)

methanone](/img/structure/B2710632.png)

![2-methoxy-6-[(E)-(5,6,7,8-tetrahydronaphthalen-1-ylimino)methyl]phenol](/img/structure/B2710634.png)

![N-benzyl-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2710636.png)